molecular formula C18H16ClN3OS2 B11772704 N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11772704
M. Wt: 389.9 g/mol
InChI Key: BHFIWGWATVLRNH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3OS2C_{18}H_{16}ClN_{3}OS_{2}, with a molecular weight of approximately 389.9 g/mol. The compound features a thieno[2,3-d]pyrimidine core that is known for its significant biological activities. The presence of a 3-chlorophenyl group and thioacetamide moiety enhances its pharmacological profile and interaction with biological targets .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to inhibit specific protein kinases involved in cancer progression. The compound's unique structure may enhance its potency as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Properties : Some studies have demonstrated the antioxidant capacity of related compounds against oxidative stress in various biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno-pyrimidine core followed by the introduction of the chlorophenyl and thioacetamide groups. Variations in synthesis methods can affect yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study examining the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
  • Inflammation Models : In vitro studies showed that these compounds reduced the expression levels of inflammatory cytokines in macrophage models .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of protein kinases involved in cancer
Anti-inflammatoryReduced iNOS and COX-2 expression
AntioxidantProtective effects against oxidative stress

Properties

Molecular Formula

C18H16ClN3OS2

Molecular Weight

389.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C18H16ClN3OS2/c19-11-4-3-5-12(8-11)22-15(23)9-24-17-16-13-6-1-2-7-14(13)25-18(16)21-10-20-17/h3-5,8,10H,1-2,6-7,9H2,(H,22,23)

InChI Key

BHFIWGWATVLRNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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